OUL35

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de OUL35 implica la reacción del ácido 4-aminobenzoico con cloruro de 4-hidroxibenzoilo en presencia de una base como la trietilamina. La reacción se lleva a cabo típicamente en un solvente orgánico como el diclorometano a temperatura ambiente. El producto resultante se purifica luego mediante recristalización o cromatografía en columna para obtener this compound con alta pureza .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra el uso de reactores automatizados y sistemas de flujo continuo para garantizar una calidad y un rendimiento consistentes. Las condiciones de reacción se optimizan para minimizar los residuos y reducir los costos de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

OUL35 experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar quinonas correspondientes en condiciones específicas.

Reducción: El compuesto se puede reducir a sus aminas correspondientes utilizando agentes reductores como el borohidruro de sodio.

Sustitución: This compound puede sufrir reacciones de sustitución nucleófila, donde el grupo hidroxilo se reemplaza por otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan comúnmente como agentes reductores.

Sustitución: Los nucleófilos como aminas, tioles y haluros se utilizan en reacciones de sustitución.

Principales productos formados

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Aminas y otros derivados reducidos.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Cellular Biology

OUL35 has been utilized in cell-based assays to study the following:

- Inhibition of ARTD10 : It has been shown to decrease the excitability of hippocampal neurons and alter action potential generation, indicating its role in neuronal signaling pathways .

- Impact on Cell Death : this compound rescues HeLa cells from ARTD10-induced cell death, demonstrating its potential as a therapeutic agent in conditions where ARTD10 activity contributes to cell survival .

Cancer Research

The compound shows promise in cancer treatment due to its ability to sensitize cancer cells to DNA-damaging agents such as hydroxyurea. This sensitization occurs through the inhibition of ARTD10, which is essential for DNA repair mechanisms .

Case Study: HeLa Cells

- In studies involving HeLa cells, treatment with this compound resulted in increased sensitivity to hydroxyurea-induced genotoxic stress. The compound effectively reduced the rheobase (the minimum current required to elicit an action potential) in treated neurons, indicating enhanced excitability and responsiveness to stimuli .

Drug Development

This compound serves as a chemical probe for developing new therapeutic agents targeting ARTD10 and related pathways. Its selectivity for ARTD10 over other PARP family members allows researchers to investigate specific biological processes without interference from other enzymes .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Cellular Biology | Inhibition of ARTD10 | Decreased excitability in neurons; rescued HeLa cells from death |

| Cancer Research | Sensitization to DNA damage | Enhanced sensitivity to hydroxyurea; increased action potential frequency |

| Drug Development | Chemical probe for ARTD10 | Selective inhibition facilitates targeted research |

Mecanismo De Acción

OUL35 ejerce sus efectos inhibiendo selectivamente ARTD10, un miembro de la familia de poli(ADP-ribosa) polimerasas. El compuesto se une al sitio activo de ARTD10, formando enlaces de hidrógeno con los grupos amida y carbonilo de Gly888 y el hidroxilo de la cadena lateral de Ser927. Esta interacción evita que ARTD10 catalice la transferencia de ADP-ribosa a las proteínas diana, inhibiendo así su actividad .

Comparación Con Compuestos Similares

Compuestos similares

Inhibidores de ARTD8: Compuestos que inhiben ARTD8, otro miembro de la familia de poli(ADP-ribosa) polimerasas.

Inhibidores de ARTD4: Compuestos que inhiben ARTD4, que también desempeña un papel en la respuesta al daño del ADN.

Inhibidores de ARTD15: Compuestos que inhiben ARTD15, involucrado en varios procesos celulares.

Singularidad de OUL35

This compound es único debido a su alta selectividad para ARTD10 sobre otros miembros de la familia de poli(ADP-ribosa) polimerasas. Esta selectividad lo convierte en una herramienta valiosa para estudiar las funciones específicas de ARTD10 y su papel en los procesos celulares. Además, la capacidad de this compound para rescatar células de la muerte celular inducida por ARTD10 y sensibilizarlas al daño del ADN destaca sus posibles aplicaciones terapéuticas .

Actividad Biológica

OUL35 is a selective inhibitor of the mono-ADP-ribosyltransferase PARP10 (also known as ARTD10), which plays a significant role in various biological processes, including DNA repair, cellular signaling, and immune response. This article provides an overview of the biological activity of this compound, including its mechanisms of action, selectivity, and implications for therapeutic applications.

This compound functions by inhibiting the catalytic activity of PARP10, which is involved in the mono-ADP-ribosylation (MARylation) of substrates. This modification affects numerous cellular processes and is particularly relevant in the context of DNA damage response. Studies have shown that treatment with this compound leads to an accumulation of single-strand DNA gaps in HeLa cells subjected to genotoxic stress, indicating that PARP10's activity is crucial for suppressing such gaps .

Selectivity Profile

This compound exhibits a high degree of selectivity for PARP10 over other members of the PARP family. It has been reported to have an IC50 value of approximately 0.329 μM against PARP10, demonstrating more than 12-fold selectivity compared to other PARPs . This selectivity is essential for minimizing off-target effects and enhancing the understanding of PARP10's biological functions.

Research Findings and Case Studies

- Cellular Effects : In a study using HeLa cells, this compound was shown to rescue cells from ARTD10-induced cell death. This effect underscores its potential as a therapeutic agent in conditions where PARP10 activity contributes to cell survival under stress .

- Inhibition of DNA Repair : this compound has been demonstrated to sensitize cells to hydroxyurea-induced genotoxic stress. By inhibiting PARP10, it disrupts the repair mechanisms that would normally mitigate DNA damage, leading to increased susceptibility to DNA-damaging agents .

- Therapeutic Implications : this compound has shown promise in preclinical models for treating cancers associated with aberrant PARP10 activity. For instance, it has been identified as a potential therapeutic agent in models of leukemia by targeting signaling pathways involved in oncogenesis .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Propiedades

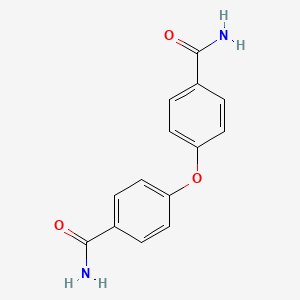

IUPAC Name |

4-(4-carbamoylphenoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c15-13(17)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(16)18/h1-8H,(H2,15,17)(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRCQWLPMXFGHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)OC2=CC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10284793 | |

| Record name | 4,4'-oxydibenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6336-34-1 | |

| Record name | MLS000736992 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-oxydibenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.